(S)-2-(Morpholin-2-yl)acetic acid hydrochloride
Overview
Description
“(S)-2-(Morpholin-2-yl)acetic acid hydrochloride” is an organic compound with the CAS Number: 1352709-57-9 . Its molecular weight is 181.62 . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is (2S)-2-morpholinylacetic acid hydrochloride . The InChI code is 1S/C6H11NO3.ClH/c8-6(9)3-5-4-7-1-2-10-5;/h5,7H,1-4H2,(H,8,9);1H/t5-;/m0./s1 .Physical and Chemical Properties Analysis
The compound is solid in physical form . It should be stored in a refrigerator .Scientific Research Applications
Role in Chemical Synthesis and Material Science
(S)-2-(Morpholin-2-yl)acetic acid hydrochloride serves as a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure enables the creation of morpholine derivatives, which are crucial in developing drugs with enhanced therapeutic effects. For instance, morpholine and its derivatives are explored for their broad spectrum of pharmacological activities, including antiviral, antimicrobial, and neuroprotective properties (Asif & Imran, 2019)[https://consensus.app/papers/review-interest-morpholine-pyrans-derivatives-asif/13ac1a8291495b3a8edcb7981a9f8280/?utm_source=chatgpt]. Furthermore, the incorporation of this compound into polymers and nanomaterials has shown promise in biomedical applications, such as drug delivery systems and tissue engineering scaffolds, due to its biocompatibility and functionalizability (Monge et al., 2011)[https://consensus.app/papers/phosphoruscontaining-polymers-opportunity-field-monge/61d65672ec465849aaaf76303fdb1d22/?utm_source=chatgpt].
Biological Studies and Pharmacological Applications
In biological research, this compound has facilitated studies on gene function and protein expression. The compound's derivatives, particularly morpholino oligomers, are utilized in gene silencing techniques to investigate gene roles in developmental processes and disease states (Heasman, 2002)[https://consensus.app/papers/morpholino-oligos-making-sense-antisense-heasman/b3586589a64655028e77a7f6122b0f18/?utm_source=chatgpt]. This approach has significantly contributed to understanding molecular pathways and identifying potential therapeutic targets for treating various conditions.
Moreover, the study of this compound and its derivatives in the context of neurotoxicity and organophosphate poisoning has provided insights into the mechanisms of neurodegenerative diseases and the development of protective strategies against chemical exposures (Voorhees et al., 2017)[https://consensus.app/papers/neurotoxicity-preclinical-models-occupational-exposure-voorhees/8ab98a408054509390784ff0f0da1f15/?utm_source=chatgpt]. This research is crucial for improving occupational safety and developing treatments for pesticide-related toxicity.
Safety and Hazards
Properties
IUPAC Name |
2-[(2S)-morpholin-2-yl]acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c8-6(9)3-5-4-7-1-2-10-5;/h5,7H,1-4H2,(H,8,9);1H/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGFQSPNFIEARF-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H](CN1)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858689 | |
Record name | [(2S)-Morpholin-2-yl]acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00858689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352709-57-9 | |
Record name | [(2S)-Morpholin-2-yl]acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00858689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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